molecular formula C10H14BClO3 B2540907 2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1234710-34-9

2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2540907
CAS No.: 1234710-34-9
M. Wt: 228.48
InChI Key: DISCETZTFPNMRN-UHFFFAOYSA-N
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Description

2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a furan ring substituted with a chlorine atom and a boronate ester group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

The synthesis of 2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chlorofuran-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronate ester .

Chemical Reactions Analysis

2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction. This compound can undergo various types of reactions, including:

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The furan ring can be reduced under specific conditions to yield tetrahydrofuran derivatives.

    Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 2-(5-Chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronate esters used in Suzuki-Miyaura coupling reactions, such as:

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

What sets this compound apart is its unique furan ring structure with a chlorine substituent, which can provide different reactivity and selectivity in chemical reactions compared to other boronate esters .

Properties

IUPAC Name

2-(5-chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISCETZTFPNMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234710-34-9
Record name 2-(5-chlorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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